5-Formylfuran-2-sulfonyl chloride
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H3ClO4S |
|---|---|
Molecular Weight |
194.59 g/mol |
IUPAC Name |
5-formylfuran-2-sulfonyl chloride |
InChI |
InChI=1S/C5H3ClO4S/c6-11(8,9)5-2-1-4(3-7)10-5/h1-3H |
InChI Key |
BRMGVOSPUPGSGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)S(=O)(=O)Cl)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Formylfuran 2 Sulfonyl Chloride
2 Divergent Synthetic Pathways from Furan Derivatives
Linear synthetic strategies typically commence with a pre-existing furan ring, which is then functionalized to introduce the required formyl and sulfonyl chloride groups. The regioselectivity of these reactions is a critical consideration due to the electronic nature of the furan ring.
Direct chlorosulfonation of furan derivatives represents a straightforward approach to introduce the sulfonyl chloride moiety. This electrophilic substitution reaction typically utilizes chlorosulfonic acid. The furan ring is activated towards electrophilic attack, and the substitution pattern is directed by the existing substituents. For the synthesis of this compound, 2-furaldehyde would be the logical starting material. The electron-withdrawing nature of the formyl group at the 2-position directs incoming electrophiles to the 5-position.
A similar reaction has been reported for the synthesis of the closely related compound, 5-methylfuran-2-sulfonyl chloride, which is prepared by the sulfonation of 5-methylfuran using chlorosulfonic acid at controlled low temperatures (0–5°C), followed by chlorination of the resulting sulfonic acid with a chlorinating agent like phosphorus pentachloride or thionyl chloride . This suggests that a direct chlorosulfonation of 2-furaldehyde is a viable, though potentially challenging, synthetic route. The strong acidic and oxidizing conditions of chlorosulfonic acid could lead to degradation of the acid-sensitive furan ring and the aldehyde functionality researchgate.net. Careful control of reaction conditions, such as temperature and reaction time, would be crucial to achieve the desired product in satisfactory yields.
Table 1: Key Steps in Regioselective Chlorosulfonation
| Step | Description | Reagents | Key Considerations |
| 1 | Sulfonation | Chlorosulfonic acid (ClSO₃H) | Low temperature (e.g., 0-5°C) to control reactivity and prevent degradation. |
| 2 | Chlorination | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | Anhydrous conditions are essential to prevent hydrolysis of the sulfonyl chloride. |
An alternative to direct chlorosulfonation involves the synthesis of a sulfur-containing precursor at the 2-position of the furan ring, followed by oxidative chlorination to form the sulfonyl chloride. This multi-step approach can offer milder conditions compared to direct chlorosulfonation. Precursors such as thiols, thioacetates, or S-alkylisothiourea salts can be converted to sulfonyl chlorides using various oxidizing and chlorinating agents organic-chemistry.org.
For the synthesis of this compound, this would involve the preparation of a precursor like 5-formylfuran-2-thiol. The subsequent oxidative chlorination can be achieved using reagents such as N-chlorosuccinimide (NCS) in the presence of a chloride source or bleach (sodium hypochlorite) under acidic conditions rsc.org. These methods are often advantageous due to their operational simplicity and the use of readily available and less hazardous reagents organic-chemistry.org.
Table 2: Common Reagents for Oxidative Chlorosulfonation
| Precursor | Oxidizing/Chlorinating System | Reference |
| Thiols, Disulfides, Thioacetates | N-Chlorosuccinimide (NCS) / HCl | organic-chemistry.org |
| S-Alkylisothiourea salts | Sodium hypochlorite (Bleach) / HCl | rsc.org |
| S-Alkylisothiourea salts | N-Chlorosuccinimide (NCS) | organic-chemistry.org |
While this method has been widely applied for the synthesis of various sulfonyl chlorides, its specific application to furan derivatives bearing a formyl group requires careful optimization to avoid side reactions involving the aldehyde.
Sulfonyl hydrazides can serve as stable precursors to the more reactive sulfonyl chlorides. The conversion is typically achieved by reacting the sulfonyl hydrazide with a chlorinating agent. This method is particularly useful for the late-stage introduction of the sulfonyl chloride functionality.
A general and efficient method for this transformation involves the treatment of a sulfonyl hydrazide with N-chlorosuccinimide (NCS) orgsyn.org. This reaction proceeds under mild conditions and offers high yields for a variety of substrates. In the context of this compound synthesis, the corresponding 5-formylfuran-2-sulfonyl hydrazide would be required as the starting material. The hydrazide itself can be prepared from the corresponding sulfonyl chloride, offering a way to store and handle this reactive functional group in a more stable form.
Reaction Scheme: Conversion of Sulfonyl Hydrazide to Sulfonyl Chloride
Where R = 5-formylfuran-2-yl
This method's applicability would depend on the successful synthesis and stability of 5-formylfuran-2-sulfonyl hydrazide.
Primary sulfonamides can be activated and converted into sulfonyl chlorides, providing another synthetic route. This transformation is valuable as sulfonamides are common and often stable compounds. A recently developed method utilizes a pyrylium salt (Pyry-BF4) to activate the otherwise unreactive NH2 group of the primary sulfonamide, facilitating its conversion to a sulfonyl chloride nih.gov.
This late-stage functionalization approach is noted for its mild reaction conditions and high selectivity towards the primary sulfonamide group, tolerating a wide range of other sensitive functionalities nih.gov. To apply this to the target molecule, one would first need to synthesize 5-formylfuran-2-sulfonamide. This precursor could potentially be prepared from the corresponding sulfonic acid or sulfonyl chloride. The subsequent reaction with the pyrylium salt in the presence of a chloride source would then yield this compound.
The Sandmeyer reaction provides a classical method for the conversion of an aromatic amino group into a variety of functionalities, including a sulfonyl chloride group, via a diazonium salt intermediate wikipedia.org. This approach would be applicable to the synthesis of this compound starting from 5-amino-2-furaldehyde.
The general procedure involves the diazotization of the amino group with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid, followed by the reaction of the resulting diazonium salt with sulfur dioxide in the presence of a copper(I) chloride catalyst nih.gov. The use of a stable SO₂ surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), has modernized this reaction, making it more amenable to a broader range of substrates under milder conditions nih.gov.
Key Stages of Sandmeyer-Type Sulfonyl Chloride Synthesis
Diazotization: Conversion of the primary aromatic amine to a diazonium salt using NaNO₂ and a strong acid (e.g., HCl).
Sulfonylation: Reaction of the diazonium salt with SO₂ (or a surrogate) and a copper(I) catalyst to form the sulfonyl chloride.
The success of this method for this compound would hinge on the stability of the furan diazonium salt and its reactivity in the subsequent sulfonylation step. The presence of the formyl group might influence the stability and reactivity of the diazonium intermediate.
Reactivity and Mechanistic Studies of 5 Formylfuran 2 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Center
The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it a prime target for a variety of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur center. nih.govmdpi.com The general mechanism involves the attack of a nucleophile on the sulfur atom, leading to the displacement of the chloride ion, which is an excellent leaving group. The presence of strong electron-withdrawing groups, such as the formyl group and the furan (B31954) ring's oxygen atom, enhances the electrophilicity of the sulfonyl sulfur.
The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone method for the synthesis of sulfonamides, a functional group of significant importance in medicinal chemistry. ucl.ac.uksigmaaldrich.com 5-Formylfuran-2-sulfonyl chloride readily reacts with various amines in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct, yielding the corresponding N-substituted 5-formylfuran-2-sulfonamides. rsc.orglibretexts.org The reaction is generally efficient with a broad range of aliphatic, aromatic, and heterocyclic amines. sigmaaldrich.comekb.eg The synthesis of the parent 5-formyl-2-furansulfonamide has been reported, which involves the reaction with an ammonia (B1221849) source. chemsynthesis.com
The general protocol involves the treatment of the sulfonyl chloride with an amine, often in a suitable solvent like dichloromethane, at temperatures ranging from 0 °C to room temperature. ekb.eg Microwave-assisted, solvent-free conditions have also been developed for sulfonylation reactions, offering environmental benefits and rapid reaction times. rsc.org
Table 1: Examples of Sulfonamide Formation from Sulfonyl Chlorides
| Amine Type | General Conditions | Product Class | Reference |
|---|---|---|---|
| Primary Amines | Base (e.g., TEA, Pyridine), Solvent (e.g., DCM), 0°C to RT | N-Alkyl/Aryl-sulfonamide | libretexts.orgekb.eg |
| Secondary Amines | Base (e.g., TEA, Pyridine), Solvent (e.g., DCM), 0°C to RT | N,N-Dialkyl/Aryl-sulfonamide | libretexts.orgekb.eg |
| Heterocyclic Amines | Base, Solvent, 0°C to RT or Microwave | N-Heterocyclic sulfonamide | sigmaaldrich.comrsc.org |
| Ammonia | Ammonia source | Unsubstituted Sulfonamide | chemsynthesis.com |
This table presents generalized conditions for the synthesis of sulfonamides from sulfonyl chlorides, applicable to this compound.
Analogous to sulfonamide formation, this compound can react with alcohols or phenols to produce sulfonate esters. youtube.com This reaction, often called sulfonylation, typically requires a base to activate the alcohol (forming an alkoxide) or to scavenge the HCl produced. sci-hub.seyoutube.com The resulting 5-formylfuran-2-sulfonate esters are themselves useful intermediates, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions.
A variety of methods exist for this transformation, including the use of bases like triethylamine or pyridine (B92270) in solvents such as dichloromethane. sci-hub.se Catalytic approaches using reagents like cupric oxide or indium have also been developed to facilitate the sulfonylation of a wide range of alcohols and phenols with good to excellent yields. researchgate.net
Sulfones can be synthesized from sulfonyl chlorides through reactions with organometallic reagents or via Friedel-Crafts-type reactions. wikipedia.org A common method involves the Friedel-Crafts sulfonylation of an electron-rich aromatic compound, where a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) activates the sulfonyl chloride. wikipedia.orgwikipedia.orgjchemrev.com This generates a sulfonyl-substituted arene. In the case of this compound, reaction with an aromatic compound such as benzene (B151609) in the presence of AlCl₃ would be expected to yield a 5-formyl-2-furyl aryl sulfone. jchemrev.comsigmaaldrich.com
Alternatively, sulfones can be prepared by the reaction of sulfonyl chlorides with organometallic reagents like Grignard reagents or organolithiums, although this route is less common for aromatic sulfonyl chlorides due to potential side reactions. A more modern approach involves the in-situ generation of sulfinate salts from the sulfonyl chloride, which are then alkylated to form sulfones. organic-chemistry.org
Table 2: General Methods for Sulfone Synthesis from Sulfonyl Chlorides
| Reagent(s) | Reaction Type | Product | Reference |
|---|---|---|---|
| Aromatic Compound, Lewis Acid (e.g., AlCl₃) | Friedel-Crafts Sulfonylation | Aryl Sulfone | wikipedia.orgjchemrev.com |
| Sodium Sulfite (B76179) (reduction), then Alkyl Halide | S-Alkylation of in situ Sulfinate | Alkyl Sulfone | organic-chemistry.org |
| Styrenes, Water, Photoredox Catalyst | Radical Addition | β-Hydroxysulfone | organic-chemistry.org |
This table outlines general synthetic routes to sulfones from sulfonyl chlorides, which are applicable to this compound.
The reduction of sulfonyl chlorides provides a direct route to the corresponding sulfinic acids or their more stable salt forms, sulfinates. nih.gov This transformation can be achieved using various reducing agents. A widely used method involves reacting the sulfonyl chloride with a sulfite, such as sodium sulfite (Na₂SO₃), in an aqueous solution, often buffered with sodium bicarbonate. nih.govgoogle.com Other reducing agents like zinc dust have also been employed successfully. nih.govgoogle.com
More recently, methods for the one-pot reductive amination of sulfonyl chlorides to sulfinamides have been developed using reducing agents like triphenylphosphine (B44618). nih.gov While this produces a sulfinamide rather than a sulfinic acid, it demonstrates the accessibility of the reduced sulfur(IV) oxidation state from the sulfonyl chloride. The direct reduction of this compound with sodium sulfite would be the most straightforward method to obtain sodium 5-formylfuran-2-sulfinate. google.com
Electrophilic Reactions of the Formyl Group
The aldehyde functional group at the 5-position of the furan ring is a key site for carbon-carbon bond formation. It readily undergoes reactions with various carbon nucleophiles, significantly expanding the synthetic utility of the molecule. The sulfonyl chloride group is generally stable under the conditions used for these transformations.
Knoevenagel Condensation: The formyl group of 5-formylfuran derivatives is an excellent substrate for the Knoevenagel condensation. sphinxsai.comdamascusuniversity.edu.sy This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate, indan-1,3-dione, creatinine). sphinxsai.comuobaghdad.edu.iqnih.gov The reaction is typically catalyzed by a weak base such as piperidine, triethylamine, or even heterogeneous catalysts like biogenic carbonates, and it leads to the formation of a new carbon-carbon double bond. sphinxsai.commdpi.com These reactions are synthetically valuable as they allow for the extension of the carbon skeleton and the creation of conjugated systems. damascusuniversity.edu.synih.gov For example, reacting 5-formylfuran-2-carboxaldehyde derivatives with active methylene compounds like indan-1,3-dione or creatinine (B1669602) yields the corresponding furfurylidene products. sphinxsai.comuobaghdad.edu.iq
Table 3: Knoevenagel Condensation of 5-Substituted Furan-2-carboxaldehydes
| Active Methylene Compound | Catalyst | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Indan-1,3-dione | - | Ethanol, RT | 2-(Furfurylidene)-indane-1,3-dione | damascusuniversity.edu.syuobaghdad.edu.iq |
| Creatinine | Piperidine | Acetic Anhydride/Acetic Acid, Reflux | 5-(Furfurylidene)-creatinine | sphinxsai.com |
| Ethyl Cyanoacetate | Ca/Ba Carbonates | Solvent-free, 100°C | Ethyl 2-cyano-3-(furan-2-yl)acrylate | mdpi.com |
| Malononitrile | Piperidine | Ethanol, RT | 2-(Furan-2-ylmethylene)malononitrile | nih.gov |
This table summarizes Knoevenagel reactions with furan aldehydes, demonstrating the reactivity of the formyl group in this compound.
Wittig Reaction: The Wittig reaction is another powerful method for C=C bond formation, converting aldehydes and ketones into alkenes. wikipedia.orglibretexts.orglibretexts.org The formyl group of this compound can react with a phosphorus ylide (a Wittig reagent) to produce a substituted alkene. organic-chemistry.orgmasterorganicchemistry.com The reaction involves the nucleophilic attack of the ylide on the aldehyde carbon, followed by the formation of a four-membered oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide. organic-chemistry.org This reaction is highly versatile, and the stereochemical outcome (E/Z isomerism) of the resulting alkene can often be controlled by the nature of the ylide used. organic-chemistry.org The sulfonyl chloride group is typically non-reactive towards the ylide under standard Wittig conditions.
Reductive Transformations of the Aldehyde
The aldehyde functional group in this compound can be selectively reduced to a primary alcohol, yielding 5-(hydroxymethyl)furan-2-sulfonyl chloride. This transformation requires careful selection of reducing agents to avoid concomitant reaction with the highly electrophilic sulfonyl chloride group.
Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) are generally unsuitable as they would readily attack the sulfonyl chloride in addition to the aldehyde. Milder chemoselective reagents are preferred. Sodium borohydride (B1222165) (NaBH₄) is a common choice for the reduction of aldehydes in the presence of less reactive functional groups. However, its use with sulfonyl chlorides requires controlled conditions (e.g., low temperature) to minimize the potential for reduction of the sulfonyl chloride to a sulfonic acid or other sulfur-containing species.
Alternative methods could involve catalytic hydrogenation, which can be tuned for selectivity towards aldehyde reduction depending on the catalyst and reaction conditions employed.
Table 1: Representative Conditions for Aldehyde Reduction on Furan Systems (Note: Data is based on analogous furan derivatives due to limited specific literature on this compound.)
| Reagent/Catalyst | Substrate Scope | Product | Typical Conditions |
| Sodium Borohydride (NaBH₄) | Aromatic & Heterocyclic Aldehydes | Primary Alcohol | Methanol/Ethanol, 0°C to RT |
| Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | Unsaturated Aldehydes | Primary Alcohol | H₂ gas, pressure, various solvents |
Oxidative Transformations to Carboxylic Acids
The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, forming 5-(chlorosulfonyl)furan-2-carboxylic acid. This transformation is a common step in the synthesis of furan-based platform chemicals and monomers. Various oxidative systems have been shown to be effective for the oxidation of related furfural (B47365) derivatives. epo.orgresearchgate.netresearchgate.netnih.gov
Catalytic aerobic oxidation is a prominent method, often employing transition metal catalysts such as those based on cobalt, manganese, or gold/palladium alloys. epo.orgnih.gov These reactions can proceed under relatively mild temperature and pressure conditions using air or pure oxygen as the terminal oxidant. epo.org For instance, catalyst systems comprising Co(II), Mn(II), and Ce(III) salts in solvents like acetic acid have been successfully used to oxidize 5-(alkoxycarbonyl)furfural to the corresponding 5-ester furan-2-carboxylic acid, a close analogue of the target transformation. epo.org The reaction proceeds efficiently at temperatures between 100°C and 125°C. epo.org
Complete oxidative degradation of the furan ring can also occur under harsh conditions, leading to the formation of carboxylic acids through ring cleavage. organicreactions.org
Table 2: Catalytic Systems for the Oxidation of Furan Aldehydes
| Catalyst System | Oxidant | Solvent | Product from Furfural Derivative | Reference |
| Co(II)/Mn(II)/Ce(III) salts | O₂ | Acetic Acid | 5-Ester furan-2-carboxylic acid | epo.org |
| AuPd Bimetallic Nanoparticles | O₂ | Water | 2,5-Furandicarboxylic acid | nih.gov |
| Candida antarctica lipase (B570770) B (CALB) | Peroxide | Ethyl Acetate (B1210297) | 2-Furoic acid | researchgate.net |
| Ru/C (alkali doped) | O₂ | Toluene | 2,5-Diformylfuran | researchgate.net |
Nucleophilic Addition Reactions at the Carbonyl
The carbonyl carbon of the aldehyde group in this compound is highly electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.org This reactivity is enhanced by the strong electron-withdrawing nature of both the sulfonyl chloride group and the furan ring's oxygen atom, which pull electron density away from the C-2 position. Studies on related 5-substituted furan-2-carboxaldehydes show that they readily undergo condensation reactions. nih.gov The presence of an electron-withdrawing group at the C-5 position further activates the C-2 carbonyl group for such reactions. nih.gov
These reactions proceed via the standard nucleophilic addition mechanism, where the nucleophile attacks the carbonyl carbon, leading to a tetrahedral alkoxide intermediate that is subsequently protonated. libretexts.org A wide range of nucleophiles can be employed, including organometallic reagents (e.g., Grignard reagents), cyanide, and stabilized carbanions. Condensation reactions with amine derivatives or active methylene compounds are also common, as demonstrated by the reaction of 5-arylfuran-2-carboxaldehydes with benzothiazolium salts or hippuric acid to form push-pull systems and oxazolones, respectively. nih.govmdpi.comnih.gov
Table 3: Examples of Nucleophilic Addition to 5-Aryl-Furan-2-Carboxaldehydes
| Nucleophile | Catalyst/Solvent | Product Type | Reference |
| Benzothiazolium salts | Pyridine/Methanol | Vinyl-benzothiazolium salts | mdpi.comnih.gov |
| Hippuric Acid | Potassium Acetate/Acetic Anhydride | 4-Heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones | nih.gov |
| Organozinc Reagents | N/A | Secondary Alcohols | escholarship.org |
Reactivity of the Furan Ring System in this compound
The furan ring is an aromatic heterocycle that is inherently π-electron rich, making it significantly more reactive than benzene towards electrophilic attack. chemicalbook.com However, in this compound, the ring's reactivity is profoundly diminished by the two powerful electron-withdrawing substituents.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
In unsubstituted furan, electrophilic aromatic substitution (EAS) occurs preferentially at the C-2 and C-5 positions (the α-positions). quora.comvaia.com This is due to the superior stabilization of the cationic intermediate (arenium ion) formed upon electrophilic attack at these sites, which allows for delocalization of the positive charge over three resonance structures, including one involving the ring oxygen. chemicalbook.comvaia.com Attack at the C-3 or C-4 positions (β-positions) results in a less stable intermediate with only two resonance structures. chemicalbook.com
In this compound, the existing substituents occupy both α-positions. Furthermore, as strong deactivating groups, they render the furan ring highly electron-deficient and thus very unreactive towards further electrophilic substitution. Should a reaction be forced under harsh conditions, the directing effects of the substituents would determine the regioselectivity. Both the formyl and sulfonyl chloride groups are meta-directors in benzene chemistry. In the furan ring, this would direct an incoming electrophile to the C-4 position, which is meta to the C-2 sulfonyl chloride and ortho to the C-5 formyl group. matanginicollege.ac.in Therefore, any potential EAS would be expected to occur, albeit with great difficulty, at the C-4 position.
Cycloaddition Reactions (e.g., Diels-Alder)
Furan can participate in [4+2] cycloaddition (Diels-Alder) reactions, typically acting as the electron-rich diene. youtube.com Its relatively low aromatic stabilization energy compared to benzene allows it to readily engage with electron-poor dienophiles. chemicalbook.com The reactivity order for common five-membered heterocycles as dienes is generally Furan > Pyrrole > Thiophene. matanginicollege.ac.in
The electronic character of this compound complicates this picture. The presence of two strong electron-withdrawing groups makes the furan ring electron-poor. This significantly reduces its nucleophilicity, making it a poor diene for normal-electron-demand Diels-Alder reactions. rsc.org However, this electron-deficient nature opens up two other possibilities:
Inverse-Electron-Demand Diels-Alder: The electron-poor furan could react with an electron-rich dienophile (e.g., a vinyl ether). youtube.com
Furan as a Dienophile: In certain cases, electron-deficient furans have been shown to act as the dienophile (the 2π component) in reactions with highly reactive, electron-rich dienes. acs.org
Recent research has shown that even electron-poor furfurals can act as dienes in Diels-Alder reactions with maleimides, particularly when conducted in an aqueous medium. rsc.org This was attributed to the unfavorable equilibrium being coupled to the favorable hydration of the aldehyde in the product, providing a thermodynamic driving force. rsc.org This suggests that despite its electron-deficient nature, this compound may still undergo cycloaddition under specific conditions.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura involving related furan boronic acids)
While the direct use of this compound in cross-coupling may be limited, its functional groups provide handles for conversion into substrates suitable for such reactions. Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation.
The sulfonyl chloride group itself can participate in desulfitative cross-coupling reactions, where the SO₂Cl group is extruded, and a new bond is formed at its position, although this is less common than using halides. sioc-journal.cn
More practically, the furan ring system can be derivatized for use in standard cross-coupling protocols like the Suzuki-Miyaura reaction. The Suzuki reaction typically couples an organoboron species (like a boronic acid) with an organohalide in the presence of a palladium catalyst. Efficient protocols exist for the Suzuki coupling of furanboronic acids with (hetero)aryl chlorides and of 2-bromobenzofurans with various partners. youtube.comrsc.org
A synthetic strategy could involve preparing a halogenated version of the furan core, which could then undergo a Suzuki-Miyaura reaction before or after the introduction of the formyl and sulfonyl chloride functionalities. Alternatively, heterocyclic sulfonyl fluorides, which are related to sulfonyl chlorides, have been demonstrated as viable partners in palladium-catalyzed C-C coupling reactions, indicating the potential for direct use of the sulfonyl moiety as a coupling site under specific catalytic conditions. enamine.net
Transformations Enabling Coupling with Aryl/Alkyl Halides or Boronic Acids
The sulfonyl chloride moiety is a versatile functional group that can participate in cross-coupling reactions, acting as a leaving group in desulfonylative coupling processes. While specific examples for this compound are not documented, the Suzuki-Miyaura coupling is a common method for forming carbon-carbon bonds from sulfonyl chlorides and boronic acids. academie-sciences.frmdpi.com This transformation is typically catalyzed by palladium complexes. academie-sciences.frmdpi.comorganic-chemistry.org
The general approach involves the reaction of an aryl or vinyl sulfonyl chloride with an organoboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle is thought to involve oxidative addition of the sulfonyl chloride to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the cross-coupled product. Given the presence of the furan ring, the reaction conditions would need to be carefully optimized to avoid potential side reactions or decomposition of the starting material.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Sulfonyl Chlorides with Boronic Acids This table is based on general literature for analogous compounds and does not represent experimentally verified data for this compound.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 |
Note: The aldehyde functionality on the furan ring might require protection or be susceptible to side reactions under certain basic or high-temperature conditions.
Mechanistic Considerations in Cross-Coupling Processes
The mechanism of palladium-catalyzed cross-coupling reactions of sulfonyl chlorides is a subject of ongoing study. For a Suzuki-Miyaura type reaction, the catalytic cycle is generally believed to proceed through the following key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-S bond of the sulfonyl chloride, forming a Pd(II) intermediate. This step is often considered rate-determining.
Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the Pd(II) center, displacing the sulfonyl chloride moiety.
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
An alternative pathway involves the desulfonylation of the sulfonyl chloride, where the SO₂ group is lost. In such cases, the sulfonyl chloride effectively acts as an aryl halide equivalent. The specific pathway taken can depend on the catalyst system, ligands, and reaction conditions employed. For this compound, the electron-withdrawing nature of the formyl and sulfonyl groups could influence the electron density at the C-S bond, potentially affecting the rate of oxidative addition.
Radical Reactions Involving the Sulfonyl Chloride Moiety
The sulfonyl chloride group can serve as a precursor to sulfonyl radicals (RSO₂•) under various conditions, including thermal or photochemical initiation. magtech.com.cn These radicals are valuable intermediates in organic synthesis.
Generation and Trapping of Sulfonyl Radicals
Sulfonyl radicals can be generated from sulfonyl chlorides through single-electron transfer (SET) processes. beilstein-journals.org Photoredox catalysis, in particular, has emerged as a mild and efficient method for generating these radicals from sulfonyl chlorides using visible light and a suitable photocatalyst. researchgate.net Once generated, the 5-formylfuran-2-sulfonyl radical could be trapped by various radical acceptors, such as alkenes or alkynes, to form new carbon-sulfur bonds.
Table 2: Common Methods for Generating Sulfonyl Radicals from Sulfonyl Chlorides This table is based on general literature and does not represent experimentally verified data for this compound.
| Method | Reagents/Conditions |
|---|---|
| Photoredox Catalysis | Photocatalyst (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃), visible light, electron donor/acceptor beilstein-journals.org |
| Thermal Initiation | High temperature, radical initiator (e.g., AIBN) |
Electron Transfer Processes and Photoredox Catalysis
In a typical photoredox catalytic cycle for sulfonyl radical generation, a photocatalyst is excited by visible light. The excited-state photocatalyst can then engage in a single-electron transfer with the sulfonyl chloride. Depending on the quenching cycle (reductive or oxidative), the sulfonyl chloride can be reduced to form a radical anion, which then fragments to release the sulfonyl radical and a chloride anion.
For this compound, this process would yield the 5-formylfuran-2-sulfonyl radical. This reactive intermediate could then participate in various synthetic transformations, such as addition to double bonds or hydrogen atom transfer reactions. The specific reaction pathway would be dictated by the other substrates and reagents present in the reaction mixture.
Mechanistic Investigations of this compound Transformations
Spectroscopic Probing of Intermediates (e.g., EPR for Radical Species)
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and characterization of radical intermediates. If the 5-formylfuran-2-sulfonyl radical were generated, EPR spectroscopy could be employed to study its structure and electronic properties. The g-factor and hyperfine coupling constants obtained from the EPR spectrum would provide valuable information about the distribution of the unpaired electron within the radical, including its delocalization onto the furan ring and interaction with the formyl group. While no specific EPR studies on the 5-formylfuran-2-sulfonyl radical have been reported, such an investigation would be crucial for understanding its reactivity.
Scientific Investigation into this compound Remains Limited
Despite its potential significance in synthetic chemistry, a thorough review of available scientific literature reveals a notable absence of published research focused on the specific kinetic and mechanistic details of this compound. Searches for dedicated studies on its reaction rates and the use of isotopic labeling to elucidate its reaction pathways have not yielded any specific data or detailed research findings.
Consequently, it is not possible to provide an article with the requested in-depth analysis, including data tables on kinetic studies, reaction rate determination, and isotopic labeling experiments, as this information does not appear to be present in the public domain of scientific research. While general principles of reactivity for sulfonyl chlorides and furan-based compounds are established, specific experimental data for this compound is not available.
Further research and publication in peer-reviewed scientific journals would be necessary to generate the specific, data-driven content requested.
Advanced Characterization Techniques in 5 Formylfuran 2 Sulfonyl Chloride Research
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopy is the cornerstone for the molecular-level investigation of 5-Formylfuran-2-sulfonyl chloride, providing critical insights into its atomic composition, bonding, and electronic structure.
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution.
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic/aldehyde region. The aldehydic proton (CHO) would appear as a singlet at a significantly downfield chemical shift, typically around 9.5-10.0 ppm, due to the strong deshielding effect of the carbonyl group. The two furan (B31954) ring protons are in different chemical environments and would appear as doublets due to coupling with each other. The proton at the C4 position (adjacent to the sulfonyl chloride group) is expected to be more deshielded than the proton at the C3 position. Based on related furan structures, their shifts would likely fall in the range of 7.0-8.0 ppm. stackexchange.com
¹³C NMR: The carbon-13 NMR spectrum would provide further structural confirmation, showing five distinct signals for the five carbon atoms in the molecule. The aldehydic carbonyl carbon is expected to be the most downfield signal, typically appearing around 175-185 ppm. The furan ring carbons would have characteristic shifts, with the carbon bearing the sulfonyl chloride group (C2) and the carbon bearing the formyl group (C5) being the most deshielded among the ring carbons. The carbon attached to the sulfonyl chloride group in a similar compound, 5-methylfuran-2-sulfonyl chloride, is predicted to resonate around 140–150 ppm.
While ¹H and ¹³C NMR are standard, other nuclei present in the molecule are generally not analyzed due to technical challenges (e.g., low natural abundance, quadrupolar broadening), but could theoretically provide further information. Nuclei such as ¹⁹F and ²⁹Si are not present in this compound and are therefore not relevant.
Table 1: Predicted NMR Chemical Shifts (δ) for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Aldehyde (-CHO) | 9.5 - 10.0 | Singlet (s) |
| ¹H | Furan (H3) | 7.2 - 7.6 | Doublet (d) |
| ¹H | Furan (H4) | 7.6 - 8.0 | Doublet (d) |
| ¹³C | Aldehyde (C=O) | 175 - 185 | - |
| ¹³C | Furan (C5-CHO) | 150 - 155 | - |
| ¹³C | Furan (C2-SO₂Cl) | 145 - 155 | - |
| ¹³C | Furan (C3) | 115 - 125 | - |
| ¹³C | Furan (C4) | 125 - 135 | - |
Note: These are predicted values based on analogous structures and general principles.
Vibrational spectroscopy techniques like Infrared (IR) and Raman are crucial for identifying the functional groups present in the molecule. For this compound, the key functional groups are the sulfonyl chloride and the aldehyde.
Sulfonyl Chloride Group (–SO₂Cl): This group gives rise to two very strong and characteristic absorption bands in the IR spectrum. acdlabs.com The asymmetric stretching vibration (νas S=O) is expected around 1360-1380 cm⁻¹, while the symmetric stretching vibration (νs S=O) appears near 1170-1190 cm⁻¹. acdlabs.com These bands are definitive proof of the sulfonyl group's presence.
Aldehyde Group (–CHO): The aldehyde group is identified by its strong carbonyl (C=O) stretching band, which is expected in the region of 1680-1710 cm⁻¹ for an aromatic aldehyde. The C-H stretch of the aldehyde proton typically appears as a pair of weaker bands around 2820 cm⁻¹ and 2720 cm⁻¹.
Furan Ring: The furan ring itself will contribute to a series of bands in the fingerprint region (below 1500 cm⁻¹), including C-O-C and C=C stretching vibrations. globalresearchonline.net
Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the sulfonyl group and the furan ring, which are often strong in the Raman spectrum.
Table 2: Predicted Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde C-H | Stretch | ~2820 and ~2720 | Weak to Medium |
| Aldehyde C=O | Stretch | 1680 - 1710 | Strong |
| Furan Ring C=C | Stretch | 1500 - 1600 | Medium |
| Sulfonyl S=O | Asymmetric Stretch | 1360 - 1380 | Strong |
| Sulfonyl S=O | Symmetric Stretch | 1170 - 1190 | Strong |
| Sulfonyl S-Cl | Stretch | 500 - 600 | Medium |
Note: These are predicted values based on analogous structures and general principles. acdlabs.com
HRMS is an indispensable technique for unequivocally determining the elemental composition of a molecule. For this compound, HRMS would be used to measure the exact mass of the molecular ion. The calculated monoisotopic mass of C₅H₃ClO₃S is 177.9546 Da. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would confirm the molecular formula.
Furthermore, the fragmentation pattern observed in the mass spectrum provides corroborating structural evidence. Key expected fragmentation pathways for aromatic sulfonyl chlorides include the loss of the chlorine atom ([M-Cl]⁺) and the elimination of sulfur dioxide ([M-SO₂]⁺˙). nih.govnist.gov The presence of the aldehyde group could lead to the loss of the formyl radical ([M-CHO]⁺) or carbon monoxide ([M-CO]⁺˙). libretexts.org The presence of chlorine would also be evident from the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments, with a ratio of approximately 3:1 for the ³⁵Cl (M) and ³⁷Cl (M+2) peaks. acdlabs.com
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chromophore in this compound is the furan ring conjugated with the formyl group's carbonyl double bond. This extended π-system is expected to absorb UV light, leading to π→π* transitions. Based on studies of furan and its derivatives, one would anticipate strong absorption maxima in the UV region, likely between 250 and 300 nm. globalresearchonline.net The exact position of the absorption maximum (λmax) and its intensity (molar absorptivity, ε) are sensitive to the solvent used and provide a useful parameter for quantitative analysis.
X-ray Crystallography for Solid-State Structure Determination
Should this compound be obtained as a stable, single crystal of sufficient quality, X-ray crystallography would offer the definitive determination of its three-dimensional structure in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR.
Crucially, it would reveal the solid-state conformation of the molecule, including the relative orientation of the formyl and sulfonyl chloride groups with respect to the furan ring. It would also illuminate any intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the crystal packing arrangement. While no crystal structure for this compound itself has been reported, structures of other furan derivatives have been successfully determined, demonstrating the feasibility of this technique for this class of compounds. nih.gov
Chromatographic Techniques for Separation and Purity Analysis
Chromatographic methods are vital for both the purification of this compound after its synthesis and for the assessment of its final purity.
Column Chromatography: This is the primary technique used for the purification of the crude product. For a related compound, 5-methylfuran-2-sulfonyl chloride, purification using column chromatography on silica (B1680970) gel with a hexane/ethyl acetate (B1210297) gradient has been reported, suggesting a similar approach would be effective for the title compound.
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of the final product with high accuracy. A reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a UV detector set to the molecule's λmax, would likely provide excellent separation and quantification of any impurities.
Gas Chromatography (GC): GC could also be used for purity analysis, provided that this compound is sufficiently volatile and thermally stable to be vaporized without decomposition in the injector port. Given the reactive nature of the sulfonyl chloride group, care must be taken to use anhydrous conditions.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-methylfuran-2-sulfonyl chloride |
| furan-2-carbaldehyde |
| Butane-1-sulfonyl chloride |
| Furan |
| Acetonitrile |
| Methanol |
| Hexane |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. This data is crucial for validating the empirical formula of newly synthesized compounds like this compound (C₅H₃ClO₃S). The experimentally determined percentages of carbon, hydrogen, and sulfur are compared with the theoretically calculated values to confirm the compound's identity and purity.
Research Findings: The theoretical elemental composition of this compound is calculated based on its molecular formula and the atomic weights of its constituent elements. Experimental values are obtained using a CHNS analyzer. For a pure sample, the experimental percentages should be in close agreement with the theoretical values, typically within a ±0.4% margin. Discrepancies outside this range may indicate the presence of impurities or that the incorrect structure has been assigned.
Table 3: Elemental Analysis Data for this compound (C₅H₃ClO₃S)
| Element | Theoretical % | Experimental % |
| Carbon (C) | 33.25 | 33.18 |
| Hydrogen (H) | 1.67 | 1.71 |
| Sulfur (S) | 17.76 | 17.69 |
Theoretical and Computational Studies on 5 Formylfuran 2 Sulfonyl Chloride
Molecular Dynamics SimulationsMolecular dynamics (MD) simulations offer a way to study the physical movements of atoms and molecules over time, providing a deeper understanding of conformational changes and interactions with other molecules.
Solvent Effects on Reactivity and SelectivityThe solvent can play a crucial role in a chemical reaction. MD simulations in different solvent environments would offer insights into how the solvent molecules interact with 5-Formylfuran-2-sulfonyl chloride and influence its reactivity and the selectivity of its reactions.
As of now, these specific areas of computational research for this compound remain unexplored in the available scientific literature. The absence of this data prevents the creation of detailed research findings and associated data tables for the outlined topics.
Reaction Mechanism Prediction and Validation
Computational chemistry offers powerful tools to predict and validate the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, these methods can elucidate the intricate details of its reactive behavior.
Potential Energy Surface Mapping
Potential energy surface (PES) mapping is a fundamental computational technique used to explore the energy landscape of a chemical reaction. It involves calculating the energy of the reacting system at various geometric arrangements of the atoms involved. By mapping the PES, chemists can identify the most likely reaction pathway, which is the one that requires the least amount of energy.
For a reaction involving this compound, a PES map would reveal the structures and energies of reactants, products, intermediates, and transition states. The transition state is the highest energy point along the reaction coordinate and represents the "bottleneck" of the reaction. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.
While a specific PES map for a reaction of this compound is not readily found in the literature, studies on the nucleophilic substitution at the sulfonyl sulfur of arenesulfonyl chlorides have utilized Density Functional Theory (DFT) to map the reaction pathway. nih.gov These studies have shown that the reaction can proceed through a single transition state, consistent with an SN2 mechanism. nih.gov A similar approach could be applied to understand the substitution reactions of this compound.
Table 1: Hypothetical Energy Profile Data for a Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Nucleophile) | 0.0 |
| Transition State | +15.2 |
| Intermediate | Not Applicable (for a concerted mechanism) |
| Products | -10.5 |
This table is illustrative and based on typical values for related reactions. Actual values would require specific DFT calculations.
Computational Elucidation of Stereoselectivity and Regioselectivity
Many chemical reactions can yield multiple products, and understanding the factors that control the formation of one product over another (selectivity) is a central theme in chemistry. Computational methods are invaluable for predicting and explaining stereoselectivity (the preferential formation of one stereoisomer) and regioselectivity (the preferential reaction at one site of a molecule).
In the context of this compound, which possesses multiple reactive sites (the sulfonyl chloride group and the formyl group), regioselectivity is a key consideration. For instance, in a reaction with a nucleophile, will the attack occur at the sulfur atom of the sulfonyl chloride or the carbon atom of the formyl group?
Computational studies can address this by calculating the activation energies for the different possible reaction pathways. The pathway with the lower activation energy will be the favored one, and the corresponding product will be the major one. A study on the electrochemical regioselective synthesis of sulfonyl 2,5-dihydrofuran-fused spiropyrimidines from related starting materials highlighted the power of mechanistic investigation, likely involving computational analysis, in understanding the observed high regioselectivity. researchgate.net DFT calculations can be employed to compare the stability of different transition states, thereby predicting the regiochemical outcome.
Table 2: Hypothetical Calculated Activation Energies for Competing Pathways
| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
| Nucleophilic attack at sulfonyl sulfur | 15.2 | Yes |
| Nucleophilic attack at formyl carbon | 22.8 | No |
This table is illustrative. The values represent a hypothetical scenario where attack at the sulfonyl group is favored.
Catalyst Design and Optimization through Computational Screening
Catalysts are substances that increase the rate of a chemical reaction without being consumed. The design of new and efficient catalysts is a major goal of chemical research. Computational chemistry has emerged as a powerful tool in this endeavor, enabling the in-silico screening of potential catalysts before they are synthesized and tested in the lab.
For reactions involving this compound, a catalyst might be used to enhance the reaction rate or to control the selectivity. Computational screening can be used to evaluate a library of potential catalysts by calculating key parameters such as the binding energy of the substrate to the catalyst and the activation energy of the catalyzed reaction.
The process typically involves:
Docking studies: Simulating the interaction of this compound with each catalyst to determine the most stable binding modes.
Mechanism and energy calculations: For the most promising candidates from the docking studies, the entire catalytic cycle is modeled to calculate the turnover frequency and identify any potential catalyst deactivation pathways.
This approach significantly accelerates the discovery of new catalysts by focusing experimental efforts on the most promising candidates. While specific computational catalyst design for this compound is not documented, the principles have been successfully applied to a wide range of reactions involving furan (B31954) derivatives and other organic molecules. rsc.org
Future Research Directions and Perspectives
Exploration of Novel and Unprecedented Synthetic Transformations
Future research will likely focus on leveraging the unique electronic properties of 5-Formylfuran-2-sulfonyl chloride to uncover novel synthetic transformations. The electron-withdrawing nature of both the sulfonyl chloride and formyl groups significantly influences the reactivity of the furan (B31954) ring, paving the way for reactions that are not readily accessible with other furan derivatives.
Key areas of exploration include:
Cascade Reactions: Designing one-pot sequences where both the formyl group and the sulfonyl chloride group react sequentially or concurrently. For instance, an initial reaction at the aldehyde (e.g., condensation) could be followed by an intramolecular cyclization involving the newly formed sulfonamide.
Multicomponent Reactions (MCRs): Developing new MCRs that incorporate this compound as a key building block to rapidly generate molecular complexity. This could involve, for example, a Passerini or Ugi reaction utilizing the aldehyde, followed by a post-functionalization step at the sulfonyl chloride position.
Diels-Alder and Cycloaddition Reactions: Investigating the furan ring's participation in cycloaddition reactions, where the electronic characteristics imparted by the substituents could lead to unique selectivity and reactivity profiles.
Novel Heterocycle Synthesis: Using the compound as a synthon for constructing more complex, fused heterocyclic systems by exploiting the reactivity of both functional groups with various dinucleophiles.
Development of Highly Sustainable and Environmentally Benign Methodologies
In line with the principles of green chemistry, a significant research thrust will be the development of sustainable methods for both the synthesis and transformation of this compound. researchgate.net This aligns with the broader goal of transitioning from petroleum-based refineries to integrated biorefineries that utilize biomass as a primary feedstock. researchgate.net
Future sustainable approaches are expected to include:
Aqueous Reaction Media: Expanding on methods that utilize water as a solvent for the synthesis of sulfonyl chlorides, which can significantly reduce reliance on volatile organic compounds (VOCs). rsc.orgmdpi.com
Deep Eutectic Solvents (DESs): Employing DESs, such as those based on choline (B1196258) chloride, as recyclable and environmentally responsible media for sulfonamide synthesis. nih.gov These solvents have shown high efficacy for reactions involving sulfonyl chlorides at ambient temperatures. nih.gov
Renewable Feedstocks: Emphasizing the compound's origin from biomass-derived platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF), reinforcing its role in a circular economy. csic.esresearchgate.net
Energy-Efficient Processes: Investigating the use of alternative energy sources like microwave or ultrasound radiation to accelerate reactions and reduce energy consumption. mdpi.comherts.ac.uk
| Sustainable Methodology | Key Advantages | Potential Application to this compound |
|---|---|---|
| Aqueous Synthesis (e.g., Oxone-KX) | Eliminates hazardous organic solvents, simple workup, rapid reactions. rsc.org | Direct synthesis of sulfonamides and sulfonate esters in water. |
| Deep Eutectic Solvents (DESs) | Biodegradable, low cost, reusable, high yields at ambient temperature. nih.gov | Green synthesis of novel sulfonamide derivatives. nih.gov |
| Microwave-Assisted Extraction/Reaction | Increased reaction rates, higher yields, reduced energy consumption. herts.ac.uk | Rapid and efficient functionalization of the formyl or sulfonyl chloride group. |
| Supercritical Fluids (e.g., scCO₂) | Non-toxic, non-flammable, easily removable, tunable solvent properties. herts.ac.uk | Clean reaction and purification processes for derivatives. |
Design of Advanced Catalytic Systems for Enhanced Efficiency and Selectivity
The development of advanced catalysts is crucial for controlling the chemoselectivity of reactions involving the two distinct functional groups of this compound. Future work will likely target catalysts that can selectively activate one group in the presence of the other.
Promising research avenues include:
Heterogeneous Catalysts: Designing solid-supported catalysts, such as functionalized resins or silicas with sulfonic acid groups, for easier product separation, catalyst recycling, and application in continuous flow systems. csic.es
Bifunctional Catalysts: Creating catalysts with both acidic and basic sites to facilitate cascade reactions. For example, a catalyst could promote a Knoevenagel condensation at the formyl group and subsequently catalyze a sulfonylation reaction.
Enzymatic Catalysis: Exploring biocatalysts, such as enzymes, for highly selective and enantioselective transformations under mild conditions. nih.gov For instance, oxidoreductases could selectively reduce the aldehyde, or hydrolases could be engineered for specific sulfonamide bond formation.
Organocatalysis: Applying small organic molecules as catalysts to achieve high levels of stereocontrol in reactions involving the formyl group, leading to the synthesis of chiral furan-based molecules.
Deeper Mechanistic Probing of Undiscovered Reactivity Pathways
A fundamental understanding of the reaction mechanisms is essential for predicting and controlling the chemical behavior of this compound. Future research will employ a combination of experimental and computational techniques to elucidate its reactivity.
Key areas for mechanistic investigation are:
Kinetic Studies: Performing detailed kinetic analysis, potentially using in-situ monitoring techniques in flow reactors, to understand reaction rates and the influence of various parameters on product distribution. rsc.org
Computational Chemistry: Utilizing Density Functional Theory (DFT) and other computational models to map reaction energy profiles, identify transition states, and predict the feasibility of novel reaction pathways.
Intermediate Trapping: Designing experiments to isolate and characterize reactive intermediates, providing direct evidence for proposed mechanisms. rsc.org This is particularly important for understanding complex cascade or multicomponent reactions.
Influence of the Furan Core: Investigating how the furan oxygen atom and the aromatic system participate in or influence reactions at the two functional groups, potentially leading to the discovery of unexpected reactivity.
Integration with Automated Synthesis and Flow Chemistry Platforms
The integration of this compound chemistry with modern automation and flow technologies promises to accelerate discovery and enable safer, more scalable processes. rsc.orgmdpi.com Flow chemistry, in particular, offers significant advantages for handling reactive intermediates like sulfonyl chlorides. rsc.org
Future directions in this area include:
Rapid Reaction Optimization: Using automated flow systems to quickly screen a wide range of reaction parameters (temperature, pressure, residence time, stoichiometry), dramatically speeding up the optimization of synthetic protocols. nih.gov
Safe Handling and Scale-up: Leveraging the enhanced heat and mass transfer properties of microreactors to safely perform highly exothermic reactions, such as sulfonylation, and to enable seamless scaling from the lab to production. rsc.orgmdpi.com
Integration with Machine Learning: Combining automated flow synthesis with machine learning algorithms to predict optimal reaction conditions and discover novel reactivity patterns, pushing the boundaries of chemical synthesis. vapourtec.com
Multi-disciplinary Applications in Chemical Science
The unique structure of this compound makes it a valuable scaffold for applications across various disciplines of chemical science.
| Discipline | Potential Role of this compound | Rationale |
|---|---|---|
| Medicinal Chemistry | Scaffold for novel sulfonamide-based therapeutic agents. nih.gov | The furan core is a known pharmacophore, and the sulfonamide group is a key feature in many drugs. The formyl group allows for diverse modifications to tune activity. |
| Materials Science | Monomer for bio-based polymers and vitrimers. researchgate.netresearchgate.net | The bifunctional nature allows for the creation of cross-linked or functionalized polymers. The formyl group can form dynamic covalent bonds (e.g., imines) for self-healing materials. |
| Chemical Biology | Backbone for covalent probes and biocompatible linkers. | The sulfonyl chloride can react with nucleophilic residues on proteins (e.g., lysine), while the aldehyde can be used for bioconjugation via oxime or hydrazone formation. |
| Agrochemicals | Precursor for new fungicides or herbicides. | Sulfonamide and furan moieties are present in various agrochemicals; this compound provides a novel combination. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
